Lipophilicity vs Dimethyl Analog
Replacing the N,N-diethyl group with N,N-dimethyl reduces the computed logP by approximately 1 log unit, indicating a substantial decrease in lipophilicity that can alter both passive membrane permeability and organic-solvent extraction behaviour .
| Evidence Dimension | Computed logP (ACD/Labs Percepta) |
|---|---|
| Target Compound Data | 2.80 |
| Comparator Or Baseline | 4-Bromo-3-methoxy-N,N-dimethylbenzamide: logP 1.74 |
| Quantified Difference | Δ logP = 1.06 (target is 61% more lipophilic by log unit ratio) |
| Conditions | ACD/Labs Percepta v14.00 prediction; validated against ChemSpider entries . |
Why This Matters
A logP difference of >1 unit directly influences partitioning into biological membranes and organic phases, making the diethyl compound the preferred choice when higher lipophilicity is required for cell-based assays or liquid-liquid extraction workflows.
